molecular formula C19H20N6O3 B12476584 N~2~-(3,4-dimethylphenyl)-N~4~-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine

N~2~-(3,4-dimethylphenyl)-N~4~-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine

Cat. No.: B12476584
M. Wt: 380.4 g/mol
InChI Key: IQOQXMREFCEVME-UHFFFAOYSA-N
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Description

N2-(3,4-DIMETHYLPHENYL)-N4-(4-METHOXYPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with nitro, methoxy, and dimethylphenyl groups. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(3,4-DIMETHYLPHENYL)-N4-(4-METHOXYPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethylaniline with 4-methoxybenzaldehyde in the presence of a catalyst such as sodium hydroxide. This reaction forms an intermediate, which is then subjected to nitration and subsequent cyclization to form the final pyrimidine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N2-(3,4-DIMETHYLPHENYL)-N4-(4-METHOXYPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

N2-(3,4-DIMETHYLPHENYL)-N4-(4-METHOXYPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of N2-(3,4-DIMETHYLPHENYL)-N4-(4-METHOXYPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N2-(3,4-DIMETHYLPHENYL)-N4-(4-METHOXYPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its combination of nitro, methoxy, and dimethylphenyl groups makes it a versatile compound for various research applications .

Properties

Molecular Formula

C19H20N6O3

Molecular Weight

380.4 g/mol

IUPAC Name

2-N-(3,4-dimethylphenyl)-4-N-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine

InChI

InChI=1S/C19H20N6O3/c1-11-4-5-14(10-12(11)2)22-19-23-17(20)16(25(26)27)18(24-19)21-13-6-8-15(28-3)9-7-13/h4-10H,1-3H3,(H4,20,21,22,23,24)

InChI Key

IQOQXMREFCEVME-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=C(C(=N2)NC3=CC=C(C=C3)OC)[N+](=O)[O-])N)C

Origin of Product

United States

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